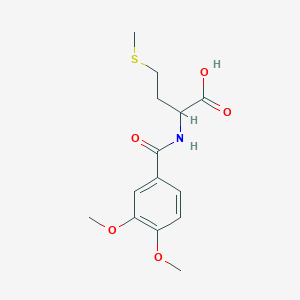
5-(tert-butylamino)-3-methyl-5-oxopentanoic acid
Descripción general
Descripción
5-(tert-butylamino)-3-methyl-5-oxopentanoic acid is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 201.13649347 g/mol and the complexity rating of the compound is 218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chiral Auxiliary and Synthesis
The compound tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, related to the chemical structure of interest, has been synthesized and applied as a chiral auxiliary. It has been used in dipeptide synthesis, demonstrating its utility in preparing enantiomerically pure compounds. This includes the synthesis of 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate with high enantiomer ratios, showcasing its effectiveness in stereoselective synthesis processes (Studer, Hintermann, & Seebach, 1995).
Antibacterial Agents
Another research application involves the synthesis of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, showing potential as antibacterial agents. These compounds, including variations with the tert-butyl moiety, have been prepared and evaluated for their in vitro and in vivo antibacterial activities, highlighting the impact of cycloalkylamino groups on antibacterial efficacy (Bouzard et al., 1992).
Synthesis of Non-racemic Tert-thiols
The synthesis of optically active α-mercapto derivatives of various carboxylic acids, including 3-methylbutanoic and 4-methylpentanoic acids, demonstrates another application. These derivatives were prepared and used to obtain high enantiomeric excesses of α-branched α-mercaptocarboxylic acids or esters, showcasing the utility of such compounds in the preparation of chiral molecules without the need for chiral auxiliaries (Strijtveen & Kellogg, 1987).
Propiedades
IUPAC Name |
5-(tert-butylamino)-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7(6-9(13)14)5-8(12)11-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZKMKAXIQYBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC(C)(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4057421.png)
![N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}pentanamide](/img/structure/B4057427.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4057435.png)
![8-[(2-methoxy-4-methylphenyl)sulfonyl]-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4057444.png)
![N-(2,5-dimethoxyphenyl)-N'-{[2-(dimethylamino)-3-pyridinyl]methyl}urea](/img/structure/B4057449.png)
![N-(4-chloro-2-nitrophenyl)-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4057470.png)
![1-(4-morpholinyl)-4-[4-(4-morpholinyl)-3-nitrophenyl]phthalazine](/img/structure/B4057477.png)
![ethyl 4-(2-phenylethyl)-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4057484.png)
![1-[4-(5-bromo-2-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4057490.png)
![4-ethyl-5-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4057494.png)
![3-ethyl 8-methyl 4-[(3-pyridinylmethyl)amino]-3,8-quinolinedicarboxylate](/img/structure/B4057496.png)
![methyl 5-[(4-phenyl-1-piperazinyl)methyl]-2-furoate](/img/structure/B4057507.png)
![1-cycloheptyl-4-[(1H-imidazol-4-ylmethyl)amino]-2-pyrrolidinone](/img/structure/B4057512.png)

